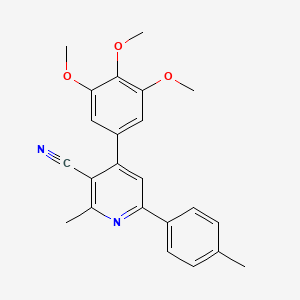

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile

Description

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is a substituted pyridine derivative characterized by a carbonitrile group at position 3, a methyl group at position 2, a 4-methylphenyl substituent at position 6, and a 3,4,5-trimethoxyphenyl group at position 2.

Properties

IUPAC Name |

2-methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-14-6-8-16(9-7-14)20-12-18(19(13-24)15(2)25-20)17-10-21(26-3)23(28-5)22(11-17)27-4/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQOTZQDIVIXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C(=C3)OC)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

Substitution Reactions: The introduction of the methyl, phenyl, and trimethoxyphenyl groups can be achieved through various substitution reactions. For example, Friedel-Crafts alkylation or acylation reactions can be used to introduce the phenyl groups.

Nitrile Group Introduction: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group (CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor in various biochemical pathways. Research indicates that modifications in the molecular structure can lead to enhanced potency against specific targets, such as ALK2 (activin receptor-like kinase 2) and other kinases involved in cancer progression.

- Case Study : A study demonstrated that structural modifications of similar pyridine derivatives resulted in compounds with improved selectivity and potency against ALK2 compared to ALK5, highlighting the importance of molecular conformation in drug design .

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Example : In vitro studies have indicated that certain analogs can effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

- Research Insight : Studies on related compounds have indicated their potential to modulate oxidative stress responses, thereby providing neuroprotection in models of Alzheimer’s disease and Parkinson’s disease .

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki coupling and other cross-coupling techniques to form the pyridine core with various substituents.

Synthetic Route Example

- Starting Materials : 3,4,5-trimethoxyphenylboronic acid and appropriate halogenated pyridines.

- Reaction Conditions : Conducted under palladium-catalyzed conditions.

- Yield : The yield varies based on reaction conditions but typically ranges from moderate to high efficiency.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a pyridine-3-carbonitrile core with several analogs, differing primarily in substituent patterns:

Key Observations :

- Aromatic Substituents : The 3,4,5-trimethoxyphenyl group in the target compound may improve lipophilicity and membrane permeability compared to simpler phenyl or thiophenyl groups in analogs .

- Steric Effects : Bulky substituents like the 4-methylphenyl group (target) or trifluoromethyl group () could influence molecular packing and crystallinity.

Physicochemical and Spectroscopic Properties

- Melting Points : Analogs with crystalline structures (e.g., isoxazolidines in ) exhibit melting points between 104–132°C, suggesting that the target compound may similarly crystallize at elevated temperatures.

- Spectroscopic Data :

Crystallographic and Computational Insights

- Crystal Packing : X-ray studies of analogs (e.g., ) reveal intermolecular π-π stacking and hydrogen bonding involving the carbonitrile group, which may stabilize the target compound’s solid-state structure.

- Computational Methods : Quantum chemical calculations (B3LYP/6-31G(d)) in predict electronic properties and conformational stability, applicable to modeling the target compound’s reactivity.

Biological Activity

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple aromatic rings and methoxy substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and various aryl halides. Methods such as nucleophilic substitution and coupling reactions are commonly employed to construct the desired molecular framework.

Anticancer Properties

Research has indicated that compounds similar to 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile exhibit significant anticancer activity. For instance, studies have demonstrated that certain pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study investigated the effects of a related compound on human cancer cell lines. The results showed an IC50 value of 48.7 nM, indicating potent antiproliferative activity against these cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyridine derivatives have been known to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Research Findings:

In vitro assays have demonstrated that related pyridine compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication or protein synthesis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyridine derivatives have been studied for their ability to modulate inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes.

Experimental Evidence:

In a controlled study, a similar compound was shown to reduce prostaglandin E2 (PGE2) levels in human whole blood assays, suggesting its efficacy as an anti-inflammatory agent .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.